![molecular formula C11H17ClFN5 B15113553 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113553.png)
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
This compound is a bispyrazolyl methanamine derivative featuring a 1-ethyl-5-fluoro-1H-pyrazol-4-yl group linked via a methylene bridge to a (1-methyl-1H-pyrazol-5-yl)methylamine moiety. The ethyl and fluorine substituents on the first pyrazole ring enhance steric bulk and electronic effects, while the methyl group on the second pyrazole ring contributes to metabolic stability.
Properties
Molecular Formula |
C11H17ClFN5 |
---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-3-17-11(12)9(7-15-17)6-13-8-10-4-5-14-16(10)2;/h4-5,7,13H,3,6,8H2,1-2H3;1H |
InChI Key |
IDBIERAKLSPJGK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=NN2C)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the ethyl and fluoro substituents: These groups can be introduced via alkylation and fluorination reactions, respectively.
Coupling of the pyrazole rings: The two pyrazole rings can be coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides or herbicides due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on molecular formula C₁₂H₁₆F N₅.
Key Observations:
- Bulkier Groups : Ethyl and phenyl substituents (e.g., ) increase lipophilicity, which may influence bioavailability and blood-brain barrier penetration.
- Heterocyclic Variations : Replacing pyrazole with furan () or thiophene () alters electronic properties and solubility.
Pharmacological and Physicochemical Properties
- Kinase Inhibition : Compounds in with (1-methyl-1H-pyrazol-5-yl)methylamine groups show activity as G protein-coupled receptor kinase inhibitors, implying the target compound may share similar mechanisms .
- Solubility : Hydrochloride salts () improve aqueous solubility, a critical factor for drug development .
- NMR Analysis : Chemical shifts for pyrazole protons in (δ 7.2–8.1 ppm) provide benchmarks for structural validation of the target compound .
Biological Activity
The compound 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The chemical structure of the compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H16ClF2N5 |
Molecular Weight | 291.73 g/mol |
CAS Number | 1855951-40-4 |
The biological activity of pyrazole derivatives often involves modulation of various signaling pathways, including those related to cancer cell proliferation and inflammation. The specific mechanism for this compound may involve:
- Inhibition of Kinases : Similar compounds have shown efficacy as kinase inhibitors, particularly in cancer treatment.
- Antioxidant Activity : Pyrazole derivatives have been noted for their ability to scavenge free radicals, contributing to reduced oxidative stress in cells.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In Vitro Studies :
- In Vivo Studies :
Anti-inflammatory Activity
Research indicates that pyrazole derivatives can also exhibit anti-inflammatory properties:
- Cytokine Inhibition : The compound may inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
Case Study 1: Anticancer Efficacy
A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer activity. The specific compound demonstrated potent inhibition of cell proliferation in various cancer types, including non-small cell lung cancer and colorectal cancer. The study reported an average growth inhibition percentage exceeding 60% across tested cell lines .
Case Study 2: Anti-inflammatory Effects
In another research article, a derivative similar to the compound was assessed for its anti-inflammatory effects in a mouse model. Results indicated a significant reduction in paw swelling and inflammatory markers when treated with the pyrazole derivative compared to control groups .
Summary of Findings
The following table summarizes key findings regarding the biological activity of the compound:
Q & A
Q. What are the optimized synthetic routes for 1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of pyrazole precursors. For example:
- Step 1 : Prepare the 1-ethyl-5-fluoro-1H-pyrazole intermediate via nucleophilic substitution of a halogenated pyrazole with ethylamine under basic conditions. Fluorination can be achieved using Selectfluor® or similar agents .
- Step 2 : Synthesize the (1-methyl-1H-pyrazol-5-yl)methanamine moiety via reductive amination of 1-methylpyrazole-5-carbaldehyde with methylamine, followed by purification via column chromatography .
- Step 3 : Couple the two fragments using a Buchwald-Hartwig amination or Mitsunobu reaction, optimizing solvent polarity (e.g., DMF or THF) and catalyst (e.g., Pd(OAc)₂ for amination) to enhance yield. Reaction monitoring via TLC or HPLC is critical to identify byproducts .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
Q. How does the reactivity of this compound vary under acidic, basic, or oxidative conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the tertiary amine may occur, altering solubility. Stability tests in HCl (0.1–1 M) at 25–60°C can identify degradation pathways (e.g., hydrolysis of the pyrazole ring) .
- Basic Conditions : The fluoro-pyrazole moiety may undergo nucleophilic aromatic substitution (e.g., OH⁻ replacing F⁻ at elevated temperatures). Monitor via F NMR .
- Oxidative Conditions : Use H₂O₂ or mCPBA to test for oxidation of the methylene group in methanamine. LC-MS can detect quinone-like byproducts .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its interactions with enzyme targets?
Methodological Answer:
- In Vitro Assays : Screen against kinase or protease targets (e.g., EGFR or COX-2) using fluorescence polarization or FRET-based assays. Dose-response curves (IC₅₀ values) quantify potency .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Include controls for solvent effects (e.g., DMSO ≤0.1%) .
- Structural Studies : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to map binding interactions. Molecular dynamics simulations refine docking predictions .
Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic and toxicological profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .
- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites for metabolic oxidation. Compare with known metabolites of pyrazole derivatives .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or genotoxicity. Cross-validate with Ames test data .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variability) using statistical tools (e.g., R or Python’s SciPy). Assess sources of bias (e.g., assay temperature or cell passage number) .
- Experimental Replication : Repeat key assays under standardized conditions (e.g., ATP concentration in kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition) .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if fluorescence assays yield conflicting results .
Q. What methodologies are suitable for studying this compound’s environmental impact and degradation pathways?
Methodological Answer:
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous buffers. Analyze breakdown products via LC-QTOF-MS and assess toxicity using Daphnia magna or algal growth inhibition tests .
- Soil/Water Partitioning : Measure logKₒc (organic carbon-water partition coefficient) using batch equilibrium experiments. Model environmental persistence with EPI Suite .
- Microbial Degradation : Incubate with activated sludge or soil microbiota. Track fluorine release via ion chromatography to assess defluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.